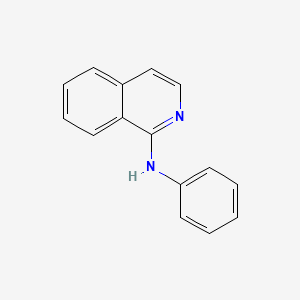

N-Phenyl-1-isoquinolinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

N-phenylisoquinolin-1-amine |

InChI |

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H,(H,16,17) |

InChI Key |

IVKBQKXRJFEWRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of N Phenyl 1 Isoquinolinamine Analogues

Evolution of Synthetic Approaches to Isoquinolinamines

The synthesis of isoquinolinamines has evolved significantly from classical methods to more sophisticated and efficient catalytic systems. Early methods often required harsh conditions and offered limited control over regioselectivity. Modern approaches, however, leverage transition-metal catalysis to achieve high yields and selectivity under milder conditions. The development of methods for the direct C-H amination of isoquinolines represents a significant advancement, providing a more atom-economical route to these compounds. The journey from multi-step, low-yielding syntheses to single-step, high-efficiency catalytic reactions underscores the progress in the field, enabling the construction of complex isoquinolinamine derivatives.

Regioselective Synthesis Strategies for 1-Aminoisoquinolines

Achieving regioselectivity is a critical challenge in the synthesis of substituted isoquinolines. The development of methods that selectively introduce an amino group at the C1 position is of particular importance for creating compounds like N-Phenyl-1-isoquinolinamine.

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A notable example is the gold(III)-catalyzed domino reaction of N-(1-alkynyl)picolinamides, which proceeds through a 6-endo-dig cyclization followed by a 1,4-N- to N-amide group migration to form N-acyl-1-aminoisoquinolines. This methodology is characterized by its high efficiency and regioselectivity, providing exclusive formation of the 1-aminoisoquinoline (B73089) isomer. The reaction tolerates a range of functional groups on both the alkyne and the aromatic ring, making it a versatile tool for the synthesis of diverse 1-aminoisoquinoline derivatives.

| Catalyst | Reactant | Product | Key Features |

| Gold(III) chloride | N-(1-alkynyl)picolinamides | N-acyl-1-aminoisoquinolines | High efficiency, exclusive regioselectivity for the 1-amino isomer, proceeds via a domino reaction. |

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For isoquinolinamine scaffolds, methods involving the cyclization of 2-alkynyl-benzylamines or related structures are particularly relevant. For instance, the intramolecular cyclization of 2-(1-alkynyl)benzonitriles with amines can lead to the formation of 1-aminoisoquinolines. Another powerful approach involves the Larock-type annulation, which utilizes imine-directed C-H activation and annulation of alkynes for the synthesis of isoquinoline (B145761) derivatives. This method has been successfully applied to generate a variety of substituted isoquinolines.

Palladium catalysis is a versatile and widely used tool in organic synthesis, including the formation of isoquinoline rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are instrumental in constructing the precursors for isoquinoline synthesis. More direct approaches involve palladium-catalyzed annulation reactions. For example, the reaction of N-tert-butyl-2-iodobenzylimine with alkynes, catalyzed by palladium, provides a route to 1-substituted isoquinolines. Furthermore, palladium-catalyzed C-H activation and amination reactions have been developed for the direct synthesis of N-substituted 1-aminoisoquinolines from isoquinoline itself, offering a highly atom-economical pathway.

| Catalyst System | Reactants | Product | Key Features |

| Pd(OAc)2 / Xantphos | Isoquinoline, Amines | N-Substituted 1-Aminoisoquinolines | Direct C-H amination, good to excellent yields, applicable to a range of amines. |

| Palladium catalyst | N-tert-butyl-2-iodobenzylimine, Alkynes | 1-Substituted Isoquinolines | Annulation reaction, provides access to diverse 1-substituted isoquinolines. |

Copper catalysis offers an economical and environmentally friendly alternative to palladium for certain transformations. The copper-catalyzed aerobic oxidation of N-substituted 1,2,3,4-tetrahydroisoquinolines provides a direct route to the corresponding 3,4-dihydroisoquinolinium salts, which can then be converted to various isoquinoline derivatives. A significant advancement is the copper-catalyzed aerobic oxidative C-H/N-H annulation of terminal alkynes with ketoximes, leading to the synthesis of substituted isoquinolines. This method utilizes molecular oxygen as the sole oxidant, making it a green and sustainable process.

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of isoquinolinamine synthesis, this translates to the use of earth-abundant metal catalysts like copper and iron, the utilization of environmentally benign oxidants such as molecular oxygen, and the development of one-pot or domino reactions to minimize waste and improve efficiency. The copper-catalyzed aerobic oxidation of tetrahydroisoquinolines and the annulation of terminal alkynes with ketoximes are prime examples of this trend, offering sustainable pathways to valuable isoquinoline scaffolds. The focus on C-H activation and functionalization also aligns with green chemistry principles by avoiding the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of byproducts.

Diversity-Oriented Synthesis (DOS) for this compound Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient generation of structurally diverse and complex small molecules, moving beyond simple appendage diversity to include variations in stereochemistry and molecular scaffolds. nih.gov While direct reports on DOS for this compound libraries are not prevalent, several multicomponent reactions (MCRs) and cascade processes that build the core 1-aminoisoquinoline skeleton offer a clear blueprint for such an approach. These methods are ideal for DOS as they allow for the rapid assembly of a library of analogues by systematically varying the starting components. nih.govfrontiersin.org

Key strategies that could be adapted for a DOS approach to this compound libraries include:

Copper-Catalyzed Multicomponent Reactions: An efficient strategy for synthesizing substituted 1-aminoisoquinolines involves the copper-catalyzed cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates. rsc.orgrsc.orgdntb.gov.ua A one-pot, three-component coupling reaction, also catalyzed by copper, provides another facile route to structurally diverse 1-aminoisoquinoline derivatives. nih.govresearchgate.net By varying the substituents on the benzaldehyde, isocyanoacetate, and the amine component (in the three-component reaction), a large and diverse library of N-substituted-1-isoquinolinamines could be rapidly assembled.

Rhodium-Catalyzed Oxidative Coupling: The oxidative coupling of N-aryl or N-alkyl benzamidines with various alkynes, catalyzed by a Rh(III) complex, yields N-substituted 1-aminoisoquinolines with high selectivity. acs.orgnih.gov The commercial availability of a wide range of benzamidines and alkynes makes this method highly suitable for generating a library with significant appendage diversity on both the isoquinoline core and the exocyclic nitrogen.

Gold-Mediated Domino Reactions: A facile route to 1-aminoisoquinolines utilizes a gold(III)-mediated domino reaction of readily available 2-alkynylbenzamides with an ammonia (B1221849) source like ammonium (B1175870) acetate. nih.govorganic-chemistry.org This process is tolerant of various functional groups, and diversity can be introduced by modifying the substituents on the 2-alkynylbenzamide starting material. organic-chemistry.org

MCR-Initiated Cascade Reactions: The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, can be used to generate imidazo[1,2-a]pyridine (B132010) scaffolds which can then undergo further transformations, such as intramolecular Diels-Alder reactions and re-aromatization, to yield complex fused isoquinolinone structures. beilstein-journals.orgnih.gov This highlights a strategy where the initial diversity from the MCR is used to build even greater scaffold complexity.

A hypothetical DOS library generation based on a copper-catalyzed three-component reaction is outlined below:

| Component A (2-Bromoaryl Nitrile) | Component B (Terminal Alkyne) | Component C (Amine) | Potential Product (N-Substituted-1-aminoisoquinoline) |

| 2-Bromobenzonitrile | Phenylacetylene | Aniline | N,3-Diphenyl-1-isoquinolinamine |

| 2-Bromo-4-methylbenzonitrile | Cyclohexylacetylene | Benzylamine | N-Benzyl-3-cyclohexyl-6-methyl-1-isoquinolinamine |

| 2-Bromo-5-methoxybenzonitrile | 1-Hexyne | Morpholine | 4-(7-Methoxy-3-butyl-1-isoquinolinyl)morpholine |

| 5-Bromo-2-cyanopyridine | (4-Fluorophenyl)acetylene | Piperidine | 1-(3-(4-Fluorophenyl)isoquinolin-1-yl)piperidine (Pyrido-fused) |

This table illustrates the potential for generating diverse structures by varying the inputs of a hypothetical multicomponent reaction.

Derivatization Strategies and Functional Group Transformations

Following the initial synthesis of the this compound scaffold, derivatization is key to fine-tuning its properties. Strategies focus on introducing a wide array of functional groups through various chemical transformations.

The introduction of multiple halogen atoms onto the this compound scaffold serves as a powerful strategy for multifunctionalization. Halogens act as versatile synthetic handles, enabling subsequent modifications, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the site-specific introduction of aryl, alkyl, alkyne, and other functional groups.

While direct polyhalogenation of this compound is not extensively documented, several methods for halogenating the core isoquinoline ring can be applied:

Sequential Halogenation: Isoquinoline systems can undergo sequential halogenations to introduce multiple, different halogen atoms. For instance, a 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline has been synthesized, demonstrating that the ring can be heavily halogenated.

meta-C–H Halogenation: A redox-neutral dearomatization-rearomatization process allows for the meta-halogenation of pyridines and quinolines. orgsyn.org This strategy can be extended to include sequential meta-meta'-dihalogenation in one-pot processes, providing access to previously hard-to-reach substitution patterns. orgsyn.org

Zincke Imine Intermediates: Halogenation of pyridines and isoquinolines can be achieved at the 3-position via the formation of Zincke imine intermediates. nih.gov This method has been used to prepare di- and trihalogenated pyridines, suggesting its applicability to the isoquinoline system for creating polyhalogenated scaffolds. nih.gov

Direct Halogenation: Patented methods exist for the direct halogenation of aromatic compounds in an acidic medium using a halogen compound, oxygen, and a catalytic amount of a nitrogen oxide compound, which could be applied to the this compound system. google.com

The presence of multiple halogens with different reactivities (e.g., I > Br > Cl) on the scaffold would allow for selective, stepwise cross-coupling reactions, enabling the controlled and directional synthesis of highly complex and multifunctionalized analogues.

The introduction of a wide range of substituents onto the this compound scaffold is essential for exploring structure-activity relationships and diversifying the chemical space. Various synthetic methods have been developed to achieve this, targeting different positions on the isoquinoline core and the N-phenyl group.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone for introducing diversity. The cyclization of 2-alkynylarylaldimines can be followed by Heck reactions to install alkenyl groups at the C4 position. researchgate.net Furthermore, Suzuki and Sonogashira couplings are routinely used to append aryl and alkynyl groups, respectively, to halogenated precursors. mdpi.com One-pot procedures involving palladium-catalyzed C-H arylation have also been developed to create N-fused polycyclic isoquinolines. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective for creating the 1-aminoisoquinoline core and can be used to generate a wide array of substituted products. acs.org For example, the aerobic oxidation of variously substituted 1,2,3,4-tetrahydroisoquinolines is a mild and eco-friendly approach to access a broad scope of substituted isoquinolines. acs.org

Directed Lithiation: The one-pot lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with various electrophiles provides a convenient route to 3-substituted isoindolin-1-ones, a related scaffold. nih.govbeilstein-journals.orgnih.gov This principle of directed ortho-metalation followed by quenching with an electrophile is a powerful tool for regioselective functionalization.

The table below summarizes research findings on the synthesis of various substituted isoquinolinamine analogues, demonstrating the breadth of achievable diversification.

| Compound Name/Class | R¹ (Position 3) | R² (Position 7) | Synthetic Method Highlights | Reference |

| 3-Phenylisoquinolin-1-amine | Phenyl | H | Not specified | nih.gov |

| 3-(4-Chlorophenyl)isoquinolin-1-amine | 4-Chlorophenyl | H | Not specified | nih.gov |

| 3-(4-Methoxyphenyl)isoquinolin-1-amine | 4-Methoxyphenyl | H | Not specified | nih.gov |

| 7-Methyl-3-phenylisoquinolin-1-amine | Phenyl | Methyl | Not specified | nih.gov |

| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | p-Tolyl | H | Not specified | nih.gov |

| Trifluoromethyl-substituted fused-dihydroisoquinolines | Various aryl/alkyl | Trifluoromethyl (on fused ring) | Rh(III)-catalyzed C–H/N–H [4 + 2] annulation of oxadiazolones with TFISYs | rsc.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR provides fundamental information about the structure of N-Phenyl-1-isoquinolinamine. The ¹H NMR spectrum indicates the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the protons on the isoquinoline (B145761) and phenyl rings. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms and the aromatic systems. Analysis of a reported spectrum reveals distinct signals for the aromatic protons, with their multiplicity and coupling constants providing connectivity information. rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.60 | Doublet | Isoquinoline Ring Proton |

| ~7.80 - 7.20 | Multiplet | Aromatic Protons (Isoquinoline & Phenyl Rings) |

| ~7.10 | Doublet | Isoquinoline Ring Proton |

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of aromatic and heterocyclic compounds. rsc.org The carbon attached to the amino group (C1) and other carbons adjacent to nitrogen atoms typically appear at specific downfield or upfield regions, respectively.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~153.0 | C1 (Isoquinoline) |

| ~142.0 | Quaternary Carbon |

| ~138.0 | Quaternary Carbon |

| ~130.0 - 120.0 | Aromatic CH Carbons |

| ~115.0 | Aromatic CH Carbon |

| ~108.0 | Aromatic CH Carbon |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the phenyl ring and within the isoquinoline ring system, confirming their connectivity. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining the three-dimensional structure and conformation of the molecule.

HETCOR (Heteronuclear Correlation) / gHMQC (Gradient Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears a proton. acs.org

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The gHMBC experiment is powerful for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in identifying quaternary carbons (those without attached protons) by correlating them with nearby protons. For instance, the proton on the nitrogen atom could show a correlation to the C1 carbon of the isoquinoline ring and the ipso-carbon of the phenyl ring, confirming the N-phenyl and N-isoquinoline linkages. acs.org

While this compound itself is achiral, NMR is a powerful tool for analyzing the stereochemistry of its derivatives that may contain stereogenic centers. If a derivative exists as a mixture of diastereomers, NMR spectroscopy can often distinguish between them. chemrxiv.org The distinct chemical environments in diastereomers lead to separate sets of signals in both ¹H and ¹³C NMR spectra. The relative integration of these signals can be used to determine the diastereomeric ratio. Furthermore, techniques like NOESY can be employed to determine the relative stereochemistry by observing spatial proximities between specific protons in each stereoisomer.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The experimentally measured mass is compared to the calculated mass for a proposed formula. For example, in the analysis of a closely related compound, N-Benzyl-3-phenylisoquinolin-1-amine, the calculated mass for the protonated molecule [M+H]⁺ (C₂₂H₁₉N₂⁺) was 311.1543, while the experimentally found mass was 311.1537, confirming the elemental composition with high confidence. chemrxiv.org A similar analysis for this compound would be used to verify its formula, C₁₅H₁₂N₂.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate the components of a mixture and identify them based on their retention time and mass spectrum. For a purified sample of this compound, GC-MS would show a single peak at a characteristic retention time. The mass spectrometer would then provide a mass spectrum featuring the molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its confirmation by comparison with spectral libraries. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. triprinceton.org The two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. fiveable.meedinst.com This dual approach allows for a comprehensive analysis of the functional groups present in this compound.

The key functional groups and structural motifs to be analyzed are the secondary amine (N-H), the aromatic C-H bonds of the phenyl and isoquinoline systems, the C=C and C=N bonds of the aromatic rings, and the C-N single bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

|---|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium-Strong | Weak | A relatively sharp band characteristic of a secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Multiple bands are expected from the isoquinoline and phenyl rings. |

| Aromatic Ring C=C/C=N Stretch | 1450 - 1620 | Strong | Strong | A series of sharp bands indicative of the fused aromatic system. Symmetrical ring breathing modes are often strong in Raman. sepscience.com |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Medium | Vibrations corresponding to the Ar-NH-Ar linkage. |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak | These bands are highly characteristic of the substitution patterns on the aromatic rings. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between electronic energy levels upon absorption of UV or visible light. The extended π-conjugated system of this compound, formed by the phenyl and isoquinoline rings linked by a nitrogen atom, constitutes its primary chromophore.

UV-Vis Absorption: The absorption spectrum is expected to show intense bands corresponding to π → π* transitions. Compared to the parent 1-aminoisoquinoline (B73089), the addition of the N-phenyl group extends the conjugation, which should result in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths. researchgate.net The spectrum will likely exhibit multiple bands, characteristic of complex aromatic systems.

Fluorescence: Many fused aromatic systems, including quinoline (B57606) and isoquinoline derivatives, are known to be fluorescent. researchgate.netmdpi.com The amino group often acts as an auxochrome that can enhance fluorescence quantum yield. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength, with the difference between the absorption and emission maxima known as the Stokes shift. The emission properties can be sensitive to solvent polarity.

| Property | Expected Observation | Electronic Transition | Notes |

|---|---|---|---|

| UV-Vis Absorption (λmax) | ~250-280 nm and ~320-360 nm | π → π* | Multiple strong absorption bands are expected due to the extended aromatic system. researchgate.netrsc.org |

| Fluorescence Emission (λem) | ~380-450 nm | S₁ → S₀ | Expected to be fluorescent, with emission in the violet-blue region. The exact wavelength is solvent-dependent. mdpi.com |

| Stokes Shift | ~50-100 nm | - | Represents the energy loss between absorption and emission. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms. springernature.com

While this compound is achiral and thus has no absolute stereochemistry to determine, X-ray crystallography would provide invaluable information on its conformation. A key structural parameter would be the torsional angle between the plane of the isoquinoline ring and the plane of the phenyl ring. This angle dictates the extent of electronic conjugation between the two aromatic systems, which in turn influences the molecule's optical and electronic properties.

Furthermore, a crystal structure would elucidate intermolecular interactions, such as hydrogen bonds involving the N-H group and the nitrogen of another isoquinoline ring (N-H···N), as well as potential π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and solid-state properties of the compound.

| Parameter | Significance |

|---|---|

| Bond Lengths and Angles | Provides precise, unambiguous confirmation of the covalent bonding framework. |

| Torsional Angle (Isoquinoline-N-Phenyl) | Defines the molecular conformation and the degree of overlap between the π-systems. |

| Planarity of Aromatic Rings | Confirms the expected geometry of the isoquinoline and phenyl moieties. |

| Intermolecular Interactions | Reveals hydrogen bonding, π-π stacking, and other non-covalent forces that dictate the solid-state structure. |

| Unit Cell Dimensions | Characterizes the fundamental repeating unit of the crystal lattice. |

Mechanistic Investigations of Biological Activities of N Phenyl 1 Isoquinolinamine Derivatives

In Vitro Anti-proliferative and Cytotoxic Potential in Cancer Cell Lines

A series of newly synthesized isoquinolinamine compounds, designated FX-1 through FX-8, along with related isoindoloquinazolinones, were assessed for their anti-leukemic potential in human B- and T-acute lymphoblastic leukemia (ALL) cell lines. nih.govnih.govresearchgate.net The study revealed that B-ALL cell lines (SEM and RS4;11) exhibited greater sensitivity to these compounds compared to T-ALL cell lines (Jurkat and CEM). nih.govnih.govresearchgate.net

Specifically, at a concentration of 10 μM, compounds FX-3, FX-7, and FX-8 significantly reduced the metabolic activity in SEM cells to 26.7%, 25.2%, and 14.5%, respectively. nih.govnih.govresearchgate.net Among the tested compounds, 3-(p-Tolyl)isoquinolin-1-amine (FX-9) emerged as the most potent agent against both B- and T-ALL cells, with IC50 values ranging from 0.54 to 1.94 μM. nih.govnih.govresearchgate.net Notably, the anti-proliferative effect of FX-9 was linked to the induction of apoptosis and changes in cell morphology. nih.govnih.govresearchgate.net Importantly, the tested compounds did not show any hemolytic activity on red blood cells or toxicity towards healthy leukocytes. nih.govnih.govresearchgate.net

| Compound | Cell Line | Concentration (μM) | Effect | IC50 (μM) |

|---|---|---|---|---|

| FX-3 | SEM (B-ALL) | 10 | 26.7% metabolic activity | N/A |

| FX-7 | SEM (B-ALL) | 10 | 25.2% metabolic activity | N/A |

| FX-8 | SEM (B-ALL) | 10 | 14.5% metabolic activity | N/A |

| FX-9 | SEM (B-ALL) | N/A | Induces apoptosis and morphological changes | 0.54 - 1.94 |

| RS4;11 (B-ALL) | 0.54 - 1.94 | |||

| Jurkat (T-ALL) | 0.54 - 1.94 | |||

| CEM (T-ALL) | 0.54 - 1.94 |

The anti-cancer activity of this compound derivatives extends beyond leukemia to various solid tumors. A library of novel 3-arylisoquinoline derivatives was designed and synthesized, with many showing excellent potency in eight different human tumor cell lines. researchgate.net

One derivative, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), demonstrated potent cytotoxic activity against HeLa cervical cancer cells by inducing apoptosis. researchgate.net Further studies on 3-aryl-1-isoquinolinamine 6k revealed that it caused cell cycle arrest in the G2/M phase in HeLa cells, which is associated with apoptosis. researchgate.net

The compound FX-9, previously shown to be effective in ALL, also exhibited significant inhibition of cell viability and induced apoptosis in human (PC-3, LNCaP) and canine prostate cancer cell lines at low micromolar concentrations. researchgate.net The effects were comparable between the prostate cancer cells of both species and were less pronounced on non-malignant cells. researchgate.net

Other studies have evaluated the cytotoxicity of related compounds against a panel of human cancer cell lines including epidermoid carcinoma (KB), hepatocellular carcinoma (Hep-G2), lung carcinoma (LU-1), and breast carcinoma (MCF-7). researchgate.net Many of these synthesized compounds showed more potent cytotoxicity than the standard anticancer agent ellipticine. researchgate.net For instance, quinazolinone 1l was highly cytotoxic against all tested cancer cell lines with IC50 values ranging from 0.02 to 0.08 μM. researchgate.net

| Compound | Cancer Cell Line | Effect | IC50 (μM) |

|---|---|---|---|

| CWJ-082 | HeLa (Cervical) | Induces apoptosis | N/A |

| 3-aryl-1-isoquinolinamine 6k | HeLa (Cervical) | G2/M phase arrest, apoptosis | N/A |

| FX-9 | PC-3 (Prostate) | Inhibits cell viability, induces apoptosis | Low micromolar range |

| LNCaP (Prostate) | |||

| Quinazolinone 1l | KB (Epidermoid Carcinoma) | Cytotoxic | 0.02 - 0.08 |

| Hep-G2 (Hepatocellular Carcinoma) | 0.02 - 0.08 | ||

| LU-1 (Lung Carcinoma) | 0.02 - 0.08 | ||

| MCF-7 (Breast Carcinoma) | 0.02 - 0.08 |

Molecular Target Identification and Pathway Modulation

To understand the mechanisms underlying their anti-cancer effects, researchers have investigated the molecular targets and signaling pathways modulated by this compound derivatives.

This compound derivatives share structural similarities with known kinase inhibitors, suggesting that their mode of action may involve targeting these enzymes. nih.gov

Epidermal Growth Factor Receptor (EGFR): Some N-phenyl pyrazoline derivatives have been identified as potent EGFR inhibitors, suppressing the aggressiveness and cancer stem cell-like phenotype of cervical cancer cells. nih.gov

Phosphoinositide 3-kinase (PI3K) p110δ: The isoquinolinamine scaffold is present in compounds known to inhibit the p110δ isoform of PI3K. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): This kinase is a target for compounds with similar heterocyclic backbones. nih.gov Novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have shown potent and selective FLT3 inhibition, including against drug-resistant mutants. nih.gov

Casein Kinase 2 (CK2): While the quinoline (B57606) derivative CX-4945 is a known potent inhibitor of CK2, the isoquinolinamine analog FX-9 did not significantly inhibit CK2 activity. nih.gov

Rho-associated Protein Kinase (ROCK-I/II): Fragment-based screening has led to the identification of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors. researchgate.netresearchgate.net Compound 18 was equipotent for ROCK1 and ROCK2, while compound 24 was more selective for ROCK2 over ROCK1. researchgate.net

A functional inhibition test of 58 cancer-related kinases revealed no specific inhibitory activity for the compound FX-9, suggesting its anti-leukemic effects might be mediated through other mechanisms. nih.gov

| Kinase Target | Compound Class/Example | Inhibitory Activity |

|---|---|---|

| EGFR | N-phenyl pyrazoline derivatives | Potent inhibition |

| PI3K p110δ | Isoquinolinamine scaffold | Potential target |

| FLT3 | 4-azaaryl-N-phenylpyrimidin-2-amine derivatives | Potent and selective inhibition |

| CK2 | FX-9 | No significant inhibition |

| ROCK-I/II | Compound 18 | Equipotent for ROCK1 and ROCK2 |

| Compound 24 | Selective for ROCK2 over ROCK1 |

Some this compound derivatives have been investigated for their ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. researchgate.netscirp.org

Topoisomerase I: Docking studies have suggested that 2-aryl-6-diethylaminoquinazolinones may exert their anticancer properties by inhibiting topoisomerase I activity. researchgate.net Additionally, isoindolo[2,1-b]isoquinolinones, which are constrained forms of 3-arylisoquinolines, have been designed, and among them, compound 9d exhibited potent topoisomerase I inhibitory activity. researchgate.net

Topoisomerase II: Famous quinoline analogs like doxorubicin (B1662922) and mitoxantrone (B413) are known to inhibit topoisomerase II. nih.gov While direct evidence for this compound derivatives as potent topoisomerase II inhibitors is still emerging, their structural similarity to known inhibitors makes this a plausible mechanism of action. nih.govgoogle.com

The anti-proliferative effects of this compound derivatives are often associated with the modulation of key intracellular signaling pathways that control cell growth, survival, and proliferation. nih.gov

PI3K/AKT Pathway: The compound FX-9 was found to influence the PI3K/AKT signaling pathway, although the effects were described as heterogeneous. nih.gov This pathway is frequently overactive in ALL. nih.gov

MAPK Pathway: Similar to the PI3K/AKT pathway, FX-9 also had a heterogeneous influence on the MAPK signaling pathway. nih.gov

JAK/STAT Pathway: The influence of FX-9 was also observed on the JAK/STAT signaling pathway, again with heterogeneous effects. nih.gov

NF-κB Pathway: While not directly demonstrated for this compound derivatives, related heterocyclic compounds are known to modulate the NF-κB pathway. nih.gov For instance, CK2, which was investigated as a potential target for FX-9, is known to phosphorylate substrates in the NF-κB pathway. nih.gov

The heterogeneous effects of FX-9 on these pathways suggest that its mechanism of action may be complex and could involve multiple targets or indirect effects on these signaling cascades. nih.gov

Cell Cycle Perturbations

This compound derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. This disruption of the cell cycle is a key mechanism contributing to their anti-tumor effects.

G1-phase Arrest: One derivative, FX-9 (3-(p-Tolyl)isoquinolin-1-amine), has been observed to induce a G1-phase arrest in PC-3 prostate cancer cells. This arrest is mediated through the activation of the cell cycle inhibitor CDKN1A (also known as p21 Waf1/Cip1), which is triggered by an inflammatory response involving noncanonical NF-κB signaling. researchgate.net

G2/M-phase and Mitotic Arrest: Several this compound derivatives have demonstrated the ability to cause cell cycle arrest at the G2/M phase. For instance, the compound CWJ-082 (6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine) induces G2/M phase arrest in cervical cancer cells. researchgate.net This is followed by caspase-dependent apoptosis. The mitotic arrest caused by CWJ-082 is associated with increased activation of the cyclin-dependent kinase 1 (CDK1)/cyclin B1 complex and phosphorylation of histone H3. researchgate.net Further investigation into the molecular mechanisms of CWJ-082 revealed that it promotes tubulin polymerization, a critical process for cell division, and regulates the spindle assembly checkpoint (SAC), leading to mitotic arrest and subsequent cell death, primarily through the Mad2 protein. researchgate.net

Similarly, another 3-aryl-1-isoquinolinamine derivative, compound 6k, was found to arrest HeLa cells in the G2/M phase, which is linked to the induction of apoptosis. researchgate.net A tetrahydroisoquinoline derivative, LFZ-4-46, also induces G2/M phase arrest in T47D and PC3 cancer cells by down-regulating the expression of cdc-2 and Cyclin B1. nih.gov Additionally, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was shown to arrest breast cancer cells in the G2 phase by suppressing the expression of CDK1. plos.org

Ciprofloxacin (B1669076) derivatives have also been linked to G2/M phase cell cycle arrest. mdpi.com One such derivative, compound 10, induced G2/M arrest by causing DNA damage and activating both apoptotic and necro-apoptotic pathways. mdpi.com Another ciprofloxacin derivative, compound 1, was found to enhance the effect of paclitaxel (B517696) by promoting tubulin polymerization, leading to G2/M arrest and apoptosis. mdpi.com

Interactive Table: Cell Cycle Perturbations by this compound Derivatives

| Compound | Cell Line(s) | Effect | Mechanism |

| FX-9 | PC-3 | G1-phase arrest | Activation of CDKN1A via noncanonical NF-κB signaling researchgate.net |

| CWJ-082 | HeLa | G2/M phase arrest, Mitotic arrest | Increased CDK1/cyclin B1 activity, histone H3 phosphorylation, tubulin polymerization, Mad2-dependent SAC regulation researchgate.net |

| Compound 6k | HeLa | G2/M phase arrest | Linked to apoptosis induction researchgate.net |

| LFZ-4-46 | T47D, PC3 | G2/M phase arrest | Down-regulation of cdc-2 and Cyclin B1 nih.gov |

| Compound 4f | MCF-7, MDA-MB-231 | G2 phase arrest | Suppression of CDK1 expression plos.org |

| Ciprofloxacin Derivative 10 | HepG2, A549 | G2/M phase arrest | DNA damage, activation of apoptotic and necro-apoptotic pathways mdpi.com |

| Ciprofloxacin Derivative 1 | Drug-resistant endometrial cancer cells | G2/M phase arrest | Promotes tubulin polymerization, enhances paclitaxel efficacy mdpi.com |

| Ciprofloxacin derivative 24 | LOX IMVI | S-phase arrest | Inhibition of topoisomerase I and II, increased caspase-3, enhanced Bax expression, reduced PARP-1 activity mdpi.com |

Apoptosis Induction Mechanisms in Cellular Models

The induction of apoptosis, or programmed cell death, is a crucial mechanism by which this compound derivatives exert their anticancer effects. This process is often intricately linked to the cell cycle arrest mentioned previously and involves a cascade of molecular events.

The derivative CWJ-082, for example, induces caspase-dependent apoptosis in cervical cancer cells following a G2/M phase arrest. researchgate.net The pro-apoptotic activities of CWJ-082 are linked to its ability to cause mitotic arrest. researchgate.net Similarly, the anti-proliferative effect of FX-9 in acute lymphoblastic leukemia cells is associated with changes in cell morphology and the induction of apoptosis. nih.gov

The mechanisms of apoptosis can be broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which can be triggered by these compounds. mdpi.comfrontiersin.org The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspase-8. mdpi.comscielo.org The intrinsic pathway, on the other hand, is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which then forms an apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of executioner caspases. scielo.orgaging-us.com

A novel quinoline derivative, DFIQ, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. nih.gov This is associated with the induction of apoptosis-related factors such as Bax, Bad, and tBid, as well as lysosome accumulation. nih.gov DFIQ-induced apoptosis is also linked to the production of reactive oxygen species (ROS). nih.gov Another derivative, LFZ-4-46, induces apoptosis in cancer cells by activating the caspase pathway, disrupting the mitochondrial membrane potential, and causing DNA damage. nih.gov

A 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was found to induce apoptosis in breast cancer cells by up-regulating Bax, down-regulating Bcl-2, and activating cleaved-caspase-3/7/9 and cleaved-PARP. plos.org This compound also inhibited the MEK/ERK and p38 MAPK pathways. plos.org

Interactive Table: Apoptosis Induction by this compound Derivatives

| Compound | Cell Line(s) | Apoptotic Mechanism |

| CWJ-082 | HeLa | Caspase-dependent apoptosis following G2/M arrest researchgate.net |

| FX-9 | Acute lymphoblastic leukemia cells | Changes in cell morphology and apoptosis induction nih.gov |

| DFIQ | Non-small-cell lung cancer (NSCLC) | Induction of Bax, Bad, tBid; lysosome accumulation; ROS production nih.gov |

| LFZ-4-46 | T47D, PC3 | Activation of caspase pathway, disruption of mitochondrial membrane potential, DNA damage nih.gov |

| Compound 4f | MCF-7, MDA-MB-231 | Up-regulation of Bax, down-regulation of Bcl-2, activation of cleaved-caspase-3/7/9 and cleaved-PARP, inhibition of MEK/ERK and p38 MAPK pathways plos.org |

Pre-clinical Pharmacological Target Validation Studies

Pre-clinical studies have begun to validate the pharmacological targets of this compound derivatives, providing a stronger basis for their potential therapeutic applications. These studies often involve in vivo models to assess the efficacy and mechanism of action of these compounds.

For instance, the antitumor activity of CWJ-082 was evaluated in a HeLa xenograft model in BALB/c nu/nu mice. researchgate.net The study found that CWJ-082 inhibited tumor growth, confirming its in vivo efficacy. researchgate.net Similarly, the novel synthetic quinoline derivative DFIQ has demonstrated anticancer potential in in vivo zebrafish xenograft models, further supporting its development as a chemotherapeutic agent. nih.gov

The investigation of fasudil (B1672074) and its analogs in animal models for central nervous system disorders highlights the therapeutic promise of targeting Rho kinase (ROCK), a key enzyme in various cellular functions. researchgate.net Optimization of isoquinolin-1-amine based ROCK inhibitors has led to the development of lead compounds with improved potency and in vivo efficacy in hypertensive rat models. researchgate.net

The development of novel PET imaging tracers for inflammatory diseases like Giant Cell Arteritis (GCA) and Polymyalgia Rheumatica (PMR) represents another area of pre-clinical validation. nih.gov The goal is to identify tracers that can accurately detect inflammation, which could be beneficial for diagnosing and monitoring these conditions. nih.gov

Investigation of Antimicrobial and Antifungal Activity and Mechanisms

Certain this compound and related quinoline derivatives have demonstrated significant antimicrobial and antifungal properties, making them promising candidates for the development of new anti-infective agents.

Antibacterial and Antifungal Activity: A number of s-triazine derivatives have been screened for their antimicrobial activity against various bacterial and fungal strains. nih.gov Some of these compounds showed notable antifungal activity, particularly against Candida albicans. nih.gov Similarly, a series of novel thiourea (B124793) derivatives have exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus flavus. mdpi.com

Several isoquinoline (B145761) alkaloids have also been investigated for their antimicrobial effects. mdpi.com For example, chelerythrine (B190780) was effective against P. aeruginosa, while allocryptopine (B104922) and sanguinarine (B192314) showed activity against S. aureus. mdpi.com Chelidonine demonstrated antifungal efficacy against C. albicans. mdpi.com

DNA Gyrase Inhibition: A key mechanism underlying the antibacterial activity of many of these compounds is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and is absent in humans, making it an attractive drug target. nih.govnih.gov Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors, with some compounds showing potent inhibitory activity against E. coli DNA gyrase. nih.gov

A new series of N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have been discovered with improved antibacterial activity. rsc.org The most potent of these compounds exhibited low nanomolar IC50 values against E. coli DNA gyrase and also showed activity against E. coli topoisomerase IV, while remaining inactive against human topoisomerase IIα. rsc.org One thiourea derivative, compound 8, displayed excellent inhibitory activity against E. coli DNA gyrase B and moderate activity against E. coli Topoisomerase IV. mdpi.com

Interactive Table: Antimicrobial and Antifungal Activity of this compound and Related Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action |

| s-Triazine derivatives | Bacteria, Candida albicans, filamentous fungi | Inhibition of DNA gyrase nih.gov |

| Thiourea derivatives | Gram-positive and Gram-negative bacteria, Aspergillus flavus | Inhibition of DNA gyrase and Topoisomerase IV mdpi.com |

| Chelerythrine | P. aeruginosa | Not specified mdpi.com |

| Allocryptopine, Sanguinarine | S. aureus | Not specified mdpi.com |

| Chelidonine | C. albicans | Not specified mdpi.com |

| Novel quinoline derivatives | E. coli | DNA gyrase inhibition nih.gov |

| N-phenylpyrrolamides | Gram-positive and Gram-negative bacteria | DNA gyrase and topoisomerase IV inhibition rsc.org |

Neurological Research Applications

The unique chemical structure of this compound derivatives has also led to their investigation in the context of neurological disorders, particularly Alzheimer's disease.

Beta-amyloid Precursor Protein (APP) Metabolism: Alzheimer's disease is characterized by the deposition of β-amyloid (Aβ) peptides, which are derived from the amyloid precursor protein (APP). yakhak.orgnih.govscirp.org Therefore, modulating APP metabolism is a key therapeutic strategy. A study on 3-phenyl-1-isoquinolinamine found that it inhibited the secretion of Aβ peptides from neuroblastoma cells overexpressing a mutated form of APP. yakhak.org

The mechanism behind this effect was revealed to be the inhibition of beta-site APP cleaving enzyme (BACE1) activity in a dose-dependent manner. yakhak.org Immunoblotting studies further showed that this compound inhibited the stabilization and expression of APP. yakhak.org This was the first report of 3-phenyl-1-isoquinolinamine inhibiting Aβ secretion, suggesting its potential as a therapeutic agent for Alzheimer's disease. yakhak.org

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their potency.

Classical QSAR Modeling for Biological Activity Prediction

Classical QSAR studies on isoquinoline (B145761) derivatives have successfully established relationships between their structural features and biological activities. For instance, research on 7-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), which share the core isoquinoline scaffold, has yielded predictive QSAR models. A study on these compounds as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and their affinity for the α2-adrenoceptor resulted in a three-parameter equation for each target. These equations revealed that steric effects and lipophilicity play a similar role in binding to both sites, whereas electronic effects have opposing influences. Such models are crucial for designing selective inhibitors.

For a series of phenolic compounds, which can be considered distant analogs in terms of their aromatic nature, QSAR studies have been employed to predict their cytotoxicity against various cancer cell lines. These models often utilize physicochemical descriptors calculated solely from the molecular structure. The development of robust QSAR models, as demonstrated for these related compound classes, underscores the potential of this approach for predicting the biological activities of novel N-Phenyl-1-isoquinolinamine derivatives.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-dimensional QSAR (3D-QSAR) methods extend classical QSAR by considering the three-dimensional properties of molecules, such as their shape and electrostatic potential. This approach provides a more detailed understanding of the interactions between a ligand and its target receptor. Studies on various heterocyclic compounds have demonstrated the utility of 3D-QSAR in drug design. For example, 3D-QSAR models have been developed for maslinic acid analogs to understand their anticancer activity against the MCF-7 breast cancer cell line. Similarly, research on styrylquinoline derivatives as potential anticancer agents has utilized 3D-QSAR to explore the relationship between their chemical structure and activity. These studies highlight how 3D-QSAR can elucidate the spatial requirements for biological activity.

Comparative Molecular Field Analysis (CoMFA) for Pharmacophore Modeling

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that generates a pharmacophore model by correlating the steric and electrostatic fields of a set of aligned molecules with their biological activities. This method has been successfully applied to various isoquinoline-containing compounds.

In a notable study on a series of 58 3-arylisoquinoline antitumor agents, CoMFA was employed to define a pharmacophore model. The alignment of the structures was based on the common isoquinoline ring and the 3-aryl ring, leading to a statistically significant 3D-QSAR model with high predictive power. The resulting contour maps from the CoMFA provided insights into the regions where steric bulk and specific electrostatic properties would enhance or diminish the antitumor cytotoxicity.

Similarly, CoMFA studies on 7-substituted-1,2,3,4-tetrahydroisoquinolines have helped to understand the steric and electrostatic interactions at both the PNMT active site and the α2-adrenoceptor. These analyses indicated that while steric interactions are similar at both sites, the electrostatic interactions differ, providing a basis for designing selective inhibitors. The application of CoMFA to these related structures demonstrates its power in generating predictive models and guiding the synthesis of more potent and selective analogs.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a valuable tool for predicting binding affinities and understanding the molecular basis of ligand-target interactions.

Prediction of Binding Affinities and Orientations

Although specific molecular docking studies for this compound are not readily found, research on related quinoline (B57606) and isoquinoline derivatives showcases the utility of this method. For instance, docking studies on N-(2-(4-methoxy-1-phenyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-(4-chlorophenyl)benzenesulfonamide revealed a high binding affinity towards its target, with a MolDock score significantly better than that of a standard drug.

Elucidation of Molecular Recognition Phenomena

Molecular docking not only predicts binding poses but also elucidates the key molecular recognition phenomena, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of a ligand to its target. Studies on 3-aryl-1-isoquinolinamines have utilized molecular docking to understand their cytotoxic mechanism. For example, docking of these compounds into the active site of cyclin-dependent kinase 2 (CDK2) helped to identify it as a potential target.

Furthermore, in the study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, docking simulations highlighted the importance of specific amino acid residues, such as S774 and K802, in the formation of the ligand/PI3Kα complex. The identification of these key interactions provides a rational basis for designing molecules with improved binding affinity and selectivity. While direct studies on this compound are lacking, the insights gained from its analogs demonstrate the power of molecular docking in unraveling the intricacies of molecular recognition.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum and molecular mechanics are foundational computational techniques used to model molecular systems. QM methods, like Density Functional Theory (DFT), are based on the principles of quantum physics to describe the electronic structure of a molecule with high accuracy. fortunejournals.comrsc.org MM methods, on the other hand, use classical physics (force fields) to approximate the interactions between atoms, allowing for the study of larger systems and their conformational dynamics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. fortunejournals.com This approach offers a balance between computational cost and accuracy, making it a cornerstone for investigating chemical phenomena. rsc.org For this compound, DFT calculations can elucidate fundamental properties that govern its behavior.

Key electronic properties and reactivity descriptors for a molecule like this compound can be calculated using DFT. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. academicjournals.org DFT can also determine the distribution of electron density, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org For instance, DFT studies on related substituted phenyl carbenes and nitrogen-containing heterocycles have successfully mapped their electronic landscapes to predict stability and reactivity. academicjournals.orgnih.gov Such analyses for this compound would identify the nitrogen atoms as likely centers of basicity and potential sites for hydrogen bonding, while the aromatic rings could participate in π-stacking interactions.

Table 1: Examples of Properties Calculable by DFT for this compound

| Property | Significance |

| HOMO/LUMO Energies | Determine the molecule's ability to donate or accept electrons, influencing its role in chemical reactions. |

| Electron Density Map | Visualizes the distribution of charge, identifying nucleophilic and electrophilic sites. |

| Electrostatic Potential | Maps regions of positive and negative potential, predicting sites for non-covalent interactions. |

| Singlet-Triplet Energy Gap | Predicts the ground state multiplicity and potential photochemical behavior. academicjournals.org |

| Bond Dissociation Energy | Calculates the energy required to break specific bonds, indicating molecular stability. rsc.org |

This table is illustrative of the types of calculations that can be performed using DFT.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. sapub.org The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the C-N single bond connecting the phenyl group to the isoquinoline core.

Computational methods can be used to explore the potential energy landscape, which maps the energy of the molecule as a function of its geometry. mdpi.comresearchgate.net By systematically rotating the dihedral angle of the C-N bond, one can identify low-energy (stable) and high-energy (unstable) conformations. For similar N-phenyl amides, studies have identified distinct conformers, such as syn and anti arrangements, where substituents eclipse each other or are positioned far apart. rsc.orgscielo.org.co For this compound, the key conformations would include a low-energy state where the phenyl and isoquinoline rings are staggered to minimize steric hindrance, and higher-energy eclipsed states. mdpi.com Understanding this landscape is crucial, as the biologically active conformation required for binding to a protein target may not be the lowest energy state in solution. researchgate.net

Table 2: Hypothetical Conformational Energy Profile for this compound

| Dihedral Angle (Phenyl-C-N-C) | Conformation Name | Relative Energy (kcal/mol) | Description |

| 0° | Syn-Eclipsed | High | Phenyl and isoquinoline rings are eclipsed. |

| 60° | Gauche (Staggered) | Low | Rings are staggered, reducing steric clash. |

| 120° | Eclipsed | High | Phenyl ring eclipses a hydrogen atom. |

| 180° | Anti (Staggered) | Lowest | Phenyl and isoquinoline rings are opposite. mdpi.com |

This table provides a conceptual representation of a conformational energy analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net This technique is invaluable for studying how molecules like this compound behave in a biological environment, such as in solution or when interacting with a protein. frontiersin.org

Exploration of Conformational Flexibility and Dynamics

While conformational analysis identifies stable energy minima, MD simulations explore how a molecule dynamically samples these conformations at a given temperature. researchgate.netnih.gov An MD simulation of this compound in a solvent (like water) would reveal the flexibility of the molecule, showing the fluctuations of the phenyl ring relative to the isoquinoline scaffold and the timescale of these motions. nih.gov

The simulation trajectory can be analyzed to calculate metrics like the Root Mean Square Deviation (RMSD), which measures the average change in displacement of atoms from a reference structure, indicating the stability of the simulation. researchgate.net The Root Mean Square Fluctuation (RMSF) can also be calculated for each atom to identify the most flexible regions of the molecule. nih.gov Such simulations provide a more realistic picture of the molecule's structural ensemble than static models.

Table 3: Typical Parameters for an All-Atom MD Simulation

| Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function for atomic interactions. mdpi.com |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment of a biological system. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation, determines the extent of conformational sampling. researchgate.netfrontiersin.org |

| Time Step | 2 fs | The interval between calculations of forces and positions. |

This table lists common settings for conducting molecular dynamics simulations.

Ligand-Protein Interaction Dynamics

MD simulations are extensively used to study the dynamic interactions between a ligand and its protein target. nih.gov The isoquinoline scaffold is a known "hinge-binder" in many protein kinases, a class of enzymes crucial in cell signaling. nih.gov For example, isoquinoline derivatives have been investigated as inhibitors of Rho-kinase (ROCK), a target for cardiovascular and other diseases. nih.govrhhz.net

An MD simulation of this compound (or a derivative) bound to a kinase like ROCK1 would start with a docked pose and simulate its evolution over time. nih.govtandfonline.com This allows researchers to assess the stability of the binding pose and analyze the specific interactions that maintain the complex. nih.govnih.gov Key interactions typically include hydrogen bonds with residues in the kinase hinge region, as well as hydrophobic and van der Waals interactions with other residues in the binding pocket. nih.govnih.gov Analysis of the simulation can reveal which interactions are stable and persistent versus those that are transient. It can also show how water molecules mediate interactions at the binding interface and how the protein conformation adapts to the ligand. mdpi.com

Table 4: Example of Ligand-Protein Interactions for an Isoquinoline-based ROCK Inhibitor

| Interaction Type | Key Residues Involved (ROCK1) | Description |

| Hydrogen Bond | Met157, Lys106, Asp203 | The isoquinoline nitrogen often acts as a hydrogen bond acceptor with backbone amides in the hinge region. rhhz.net |

| Hydrophobic | Leu108, Val114, Leu206 | Aromatic rings (like the phenyl group) can form favorable hydrophobic contacts within the binding pocket. |

| Polar/Electrostatic | Glu154, Asp202 | Polar groups on the ligand can interact with charged or polar residues. rhhz.net |

This table is based on findings for related isoquinoline inhibitors of ROCK kinase and serves as an example. nih.govrhhz.net

In Silico Screening and Lead Optimization

In silico screening and lead optimization are critical components of computer-aided drug design (CADD) that accelerate the discovery of new therapeutic agents. nih.govfrontiersin.org These methods use computational power to search vast chemical libraries and refine promising "hit" compounds into viable "lead" candidates with improved efficacy and drug-like properties. nih.govschrodinger.com

The this compound scaffold can serve as a starting point, or fragment, for discovering new kinase inhibitors. acs.org In a virtual screening campaign, millions of compounds can be computationally docked into the binding site of a target protein, such as a cyclin-dependent kinase (CDK) or ROCK. nih.govplos.org The compounds are scored based on their predicted binding affinity, and the top-scoring hits are selected for further analysis. nih.gov

Once a hit is identified—for example, a simple isoquinoline derivative—the process of lead optimization begins. spirochem.comnih.gov This involves computationally designing and evaluating new analogs to improve properties like potency, selectivity, and metabolic stability. nih.gov For the this compound structure, this could involve:

Structure-Activity Relationship (QSAR) Modeling: Building models that correlate chemical structure with biological activity. For a series of isoquinoline-1,3-dione derivatives targeting CDK4, QSAR models helped identify that specific substitutions on the phenyl ring were crucial for potency. plos.org

Fragment Growing: Adding new functional groups to the core scaffold to form additional favorable interactions with the target protein. frontiersin.org

Scaffold Hopping: Replacing the isoquinoline core with a different chemical structure that maintains the key binding interactions, potentially improving properties or securing novel intellectual property. nih.gov

Studies on isoquinoline-based ROCK inhibitors have shown that modifying substituents can dramatically alter activity and selectivity. tandfonline.comacs.org For instance, adding or changing groups on the isoquinoline ring or the N-phenyl moiety can be explored in silico to predict the impact on binding affinity before undertaking costly chemical synthesis. tandfonline.com

Table 5: Illustrative Example of In Silico Lead Optimization

| Compound ID | Modification on this compound | Predicted pIC₅₀ (Hypothetical) | Rationale |

| Parent | None | 5.0 | Baseline activity of the core scaffold. |

| Analog 1 | Add -OH group to phenyl ring | 5.8 | Potential to form a new hydrogen bond with a donor/acceptor residue in the pocket. |

| Analog 2 | Add -CF₃ group to phenyl ring | 5.3 | May enhance hydrophobic interactions but could introduce steric clashes. |

| Analog 3 | Add -OCH₃ group to isoquinoline ring | 6.2 | Could improve binding by interacting with a specific sub-pocket. |

| Analog 4 | Replace phenyl with pyridine (B92270) | 6.5 | Pyridine nitrogen may form a key hydrogen bond with the kinase hinge. rhhz.net |

This table is a hypothetical representation of a lead optimization process based on principles from QSAR and inhibitor design studies. plos.orgtandfonline.com

Chemoinformatics and Machine Learning Applications in Isoquinolinamine Research

The integration of computational methods, specifically chemoinformatics and machine learning, has become a cornerstone in the field of medicinal chemistry for accelerating drug discovery and development. nih.gov These approaches are particularly valuable in the exploration of compound libraries based on scaffolds like isoquinolinamine, enabling the prediction of biological activities and the elucidation of structure-activity relationships (SAR). mdpi.comresearchgate.net By building mathematical models that connect molecular structures to their biological functions, researchers can design novel compounds with enhanced potency and selectivity, saving significant time and resources compared to traditional synthesis and screening methods. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to formulate equations that describe the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of isoquinolinamine research, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been instrumental.

Research on 3-aryl-1-isoquinolinamines as potential antitumor agents utilized CoMFA to develop predictive models. acs.orgacs.org These models help in understanding how steric and electrostatic fields of the molecules influence their biological activity. For instance, a CoMFA study on a series of these compounds resulted in a model with a significant cross-validated coefficient (q²) of 0.715 and a conventional correlation coefficient (r²) of 0.927, indicating high predictive power. researchgate.net Such models provide contour maps that visualize favorable and unfavorable regions around the molecule, guiding chemists in making structural modifications to improve cytotoxic activity. researchgate.net

Similarly, QSAR studies on pyrimido-isoquinolin-quinone derivatives, a related class of compounds, have been conducted to design new agents active against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies successfully generated CoMFA and CoMSIA models with high correlation coefficients (r² = 0.938 and 0.895, respectively), explaining how steric, electronic, and hydrogen-bond acceptor properties affect antibacterial activity. nih.gov

A classical QSAR study was also performed on 7-substituted-1,2,3,4-tetrahydroisoquinolines to investigate their inhibitory activity on phenylethanolamine N-methyltransferase (PNMT) versus their affinity for the α2-adrenoceptor. acs.org The resulting equations highlighted that while steric effects and lipophilicity were important for both targets, electronic effects played opposing roles, a crucial finding for designing selective inhibitors. acs.org

Table 1: Selected QSAR/CoMFA Studies on Isoquinoline Derivatives

| Compound Series | Target/Activity | Model Type | Statistical Parameters | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1-isoquinolinamines | Antitumor | CoMFA | q² = 0.715, r² = 0.927 | Identified key steric and electrostatic fields influencing activity. | acs.orgresearchgate.net |

| Pyrimido-isoquinolin-quinones | Anti-MRSA | CoMFA/CoMSIA | r² = 0.938 (CoMFA), r² = 0.895 (CoMSIA) | Activity is explained by steric, electronic, and hydrogen-bond acceptor properties. | nih.gov |

| 7-Substituted-1,2,3,4-tetrahydroisoquinolines | PNMT Inhibition / α2-adrenoceptor Affinity | Classical QSAR | PNMT: r = 0.885; α2: r = 0.917 | Electronic effects are critical for selectivity between the two targets. | acs.org |

| 3,4-dihydro-1-isoquinolinamines | Nitric Oxide Synthase Inhibition | QSAR | Not specified | A study was conducted to model inhibitory activity. | researchgate.netlivedna.net |

Machine Learning Models in Isoquinolinamine Research

Machine learning (ML) extends the principles of QSAR by employing a wider range of algorithms capable of handling vast and complex chemical datasets. nih.govmdpi.com Models like Support Vector Machines (SVM), Random Forest (RF), Deep Neural Networks (DNN), and ensemble methods are increasingly used to predict the biological properties of novel compounds, including those based on the isoquinolinamine scaffold. arxiv.orgkjpp.netpharmrxiv.de

The general workflow involves representing molecules as numerical descriptors (fingerprints) and using these to train an ML model on a dataset of compounds with known activities. nih.gov For instance, in predicting the antioxidant activity of compounds, ML models like RF and SVM have demonstrated high accuracy (>0.9), effectively distinguishing between active and inactive molecules. kjpp.net

While specific ML studies focusing exclusively on this compound are not abundant in the public literature, the methodologies are broadly applicable. Researchers can develop ML models to predict various activities for isoquinolinamine derivatives, such as their potential as kinase inhibitors, by training algorithms on datasets of known inhibitors. researchgate.netnih.gov These models can then screen virtual libraries of novel isoquinolinamine compounds to identify promising candidates for synthesis and testing. nih.gov Techniques like multitask learning and cascaded learning have been proposed to improve the prediction of compound selectivity, a critical aspect of drug discovery. nih.gov Explainable AI (XAI) methods, such as SHAP (Shapley Additive Explanations), are also being combined with ML models to provide chemically intuitive explanations for predictions, helping to rationalize model decisions and guide lead optimization. pharmrxiv.de

Table 2: Common Machine Learning Models and Their Applications in Chemoinformatics

| Machine Learning Model | Principle | Application in Drug Discovery | Potential for Isoquinolinamine Research | Reference |

|---|---|---|---|---|

| Random Forest (RF) | An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting. | Predicting bioactivity, ADMET properties, and compound classification. | Predicting antitumor or kinase inhibitory activity of novel isoquinolinamine analogs. | kjpp.net |

| Support Vector Machine (SVM) | Finds a hyperplane in a high-dimensional space that distinctly classifies the data points. | Classification of active vs. inactive compounds, QSAR modeling. | Classifying isoquinolinamines based on their selectivity for different biological targets. | mdpi.comnih.gov |

| Deep Neural Network (DNN) | A multi-layered network of neurons that can learn complex patterns from large datasets. | Predicting chemical properties from molecular graphs, de novo drug design. | Generating novel isoquinolinamine structures with desired properties. | arxiv.orgkjpp.net |

| Multitask Learning | A model that learns multiple related tasks simultaneously to improve performance. | Simultaneously predicting activity and selectivity of compounds. | Developing models that predict both the potency and selectivity of isoquinolinamine-based kinase inhibitors. | nih.gov |

Emerging Applications and Interdisciplinary Research of Isoquinolinamine Scaffolds

Advanced Materials Science Applications

The unique structural and electronic properties of isoquinoline (B145761) derivatives make them promising candidates for the development of novel materials. acs.org Research in this area explores their potential in functional materials, organic electronics, and self-assembling systems. Isoquinolines and their metal complexes have been investigated for their utility as diverse functional materials. acs.orgacs.org

The isoquinoline framework is a key component in the design of various functional materials. acs.org The development of such materials often leverages the synthesis of diverse derivatives to achieve specific properties. For instance, the synthesis of nanohybrid materials and composites for applications ranging from photocatalysis to reinforced composites highlights the broad scope of advanced materials research. oatext.comscispace.com The ability to modify the isoquinoline core, such as in the case of N-Phenyl-1-isoquinolinamine, allows for the fine-tuning of material properties for specific applications in fields like energy conversion and environmental remediation. oatext.comopenaccessjournals.com

Organic semiconductors are crucial for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices. rsc.orgarclerpress.com These materials are typically π-bonded molecules that can conduct charges upon injection. arclerpress.com There is a significant focus on developing n-type organic semiconductors to complement the more established p-type systems. rsc.org

The structure of this compound, featuring an isoquinoline ring system for aromatic stability and a phenylamino (B1219803) substituent which can modulate electronic properties, suggests its potential as a building block for such materials. evitachem.com The introduction of specific substituents, like a nitrophenyl group in related molecules, can enhance electronic properties relevant for semiconductor applications. evitachem.com The development of small molecule n-type materials that can be processed from solution is a key goal in the field, and the functionalization of scaffolds like isoquinolinamine is a viable strategy. rsc.orgsigmaaldrich.com For example, the n-doping of organic materials like 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) with alkali metals has been shown to improve electron extraction in solar cells, a technique potentially applicable to isoquinoline-based materials. kit.edu

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. scielo.brnih.gov These interactions drive the self-assembly of molecules into organized, higher-order structures like helicates, macrocycles, and capsules. scielo.brfrontiersin.orgrug.nl

The this compound molecule possesses key features for supramolecular assembly. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom within the isoquinoline ring can act as a hydrogen bond acceptor. Furthermore, the extensive aromatic surfaces of the phenyl and isoquinoline rings are capable of engaging in π-π stacking interactions. scielo.br These interactions are fundamental to the formation of complex, self-organized systems. nih.gov The ability to design molecular subunits with specific geometric and electronic information allows for the creation of multiple, discrete supramolecular structures from a complex mixture of components. nih.gov

Chemical Biology Probes and Imaging Agents

Chemical probes are small molecules used to study and manipulate biological systems, helping to elucidate protein function and signaling pathways. leibniz-fmp.denih.gov The development of highly active and selective probes is a key goal in chemical biology and early-stage drug discovery. leibniz-fmp.denih.gov Isoquinolinamine derivatives have been identified as promising scaffolds for creating such tools. nih.govmdpi.com

A series of synthesized isoquinolinamine compounds were assessed for their anti-leukemic effects on human B- and T-acute lymphoblastic leukemia (ALL) cells. nih.gov Notably, certain derivatives showed significant reductions in the metabolic activity of cancer cells. nih.gov The compound 3-(p-Tolyl)isoquinolin-1-amine, designated FX-9, was particularly effective against both B- and T-ALL cells, with IC50 values in the low micromolar range. nih.gov This highlights the potential of the isoquinolinamine scaffold in developing targeted anti-cancer agents. nih.gov

| Compound | Cell Line | IC50 (µM) |

| FX-9 | SEM (B-ALL) | 0.54 |

| RS4;11 (B-ALL) | 0.81 | |

| Jurkat (T-ALL) | 1.94 | |

| CEM (T-ALL) | 1.05 | |

| Data adapted from a study on the antiproliferative activity of isoquinolinamine derivatives. nih.gov |

Furthermore, the development of fluorescently labeled probes enables the visualization of biological processes and target proteins within living cells. leibniz-fmp.deuniversiteitleiden.nl Fluorescent probes incorporating boronic acid and a naphthalimide core have been successfully used for cellular imaging in living cancer cells, demonstrating excellent membrane penetration. rsc.org Given the biological activity of the isoquinolinamine scaffold, its incorporation into fluorescent imaging agents represents a promising future research direction. asiaresearchnews.com

Catalysis and Organometallic Chemistry Applications

Organometallic chemistry and catalysis are central to modern, sustainable chemical synthesis. unl.ptresearchgate.net Homogeneous catalysis, which often employs dissolved metal complexes, offers high efficiency and selectivity. unicam.it The design of ligands that coordinate to the metal center is crucial for controlling the catalyst's activity and selectivity.

Nitrogen-containing heterocyclic compounds, including isoquinolines, are widely used as ligands in catalysis. acs.org Chiral isoquinoline ligands, for example, have been successfully employed in asymmetric catalysis. acs.orgacs.org The this compound structure contains two potential coordination sites for a metal: the nitrogen atom of the isoquinoline ring and the exocyclic amine nitrogen. This makes it a candidate for use as a bidentate ligand in organometallic complexes. The development of new catalytic systems using earth-abundant metals is a major goal in green chemistry, and isoquinoline-based ligands could play a role in this effort. unl.pt Transition metal-catalyzed reactions, such as those involving cobalt (III) or rhodium (III), are used for the C-H functionalization of N-heterocycles to create more complex molecules. chemrxiv.orgrsc.org